molecular formula C13H18N2O2 B13174521 Benzyl (2-methylpyrrolidin-3-yl)carbamate

Benzyl (2-methylpyrrolidin-3-yl)carbamate

Cat. No.: B13174521
M. Wt: 234.29 g/mol
InChI Key: PQSRFRVGNIGAPY-UHFFFAOYSA-N
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Description

Benzyl(2-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C13H18N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-methylpyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-methylpyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and can be completed within a few hours.

Industrial Production Methods: On an industrial scale, the production of Benzyl(2-methylpyrrolidin-3-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: Benzyl(2-methylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Benzyl(2-methylpyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Benzyl(2-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.

    Benzyl(2-methylpyrrolidin-3-yl)carbamate acetate: An acetate salt form with distinct solubility and reactivity.

    Benzyl(2-methylpyrrolidin-3-yl)carbamate sulfate: A sulfate salt form used in different applications due to its unique properties.

Uniqueness: Benzyl(2-methylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-(2-methylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)

InChI Key

PQSRFRVGNIGAPY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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